N-(4-fluorophenyl)-3-oxobutanamide

Drug metabolism CYP450 inhibition ADME

Avoid isomer-dependent reactivity shifts. This para-fluoro β-ketoamide ensures consistent steric/electronic profiles for 1,4-DHP and pyrimidine scaffold synthesis. • Precise 4-fluoro substitution eliminates ortho/meta variability in cyclization and coupling steps. • Quantified CYP3A4 inhibition (IC50 = 20,000 nM) provides upfront DDI risk assessment. • Antimicrobial potential comparable to erythromycin supports early SAR exploration. Sourced exclusively as the 4-fluoro isomer; batch-specific QC ensures structure fidelity.

Molecular Formula C10H10FNO2
Molecular Weight 195.19 g/mol
CAS No. 2713-85-1
Cat. No. B1301474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorophenyl)-3-oxobutanamide
CAS2713-85-1
Molecular FormulaC10H10FNO2
Molecular Weight195.19 g/mol
Structural Identifiers
SMILESCC(=O)CC(=O)NC1=CC=C(C=C1)F
InChIInChI=1S/C10H10FNO2/c1-7(13)6-10(14)12-9-4-2-8(11)3-5-9/h2-5H,6H2,1H3,(H,12,14)
InChIKeyPCGMZJHAOYYUHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-fluorophenyl)-3-oxobutanamide: β-Keto Amide Intermediate


N-(4-fluorophenyl)-3-oxobutanamide (CAS 2713-85-1) is a β-keto amide derivative characterized by a 4-fluorophenyl group linked to a 3-oxobutanamide moiety . It is a member of the anilide class, with a molecular formula of C₁₀H₁₀FNO₂ and a molecular weight of 195.19 g/mol [1]. The compound is primarily utilized as a versatile intermediate in organic synthesis, particularly for constructing heterocyclic scaffolds [2]. Its predicted physicochemical properties include a boiling point of 369.9±27.0 °C and a calculated LogP value of 1.29 [3].

Workflow Heterocyclic scaffold synthesis β-keto amide building block for dihydropyridines and pyrimidines
Selection Context 4-Fluoro positional isomer Defined regioisomer for structure-activity relationship studies
Use Mode ADME screening intermediate Reported CYP3A4 inhibition data available for early profiling

N-(4-fluorophenyl)-3-oxobutanamide: Positional Isomer Specificity


Substituting N-(4-fluorophenyl)-3-oxobutanamide with positional isomers (e.g., 2-fluoro or 3-fluoro analogs) or other aryl-substituted β-keto amides is not recommended without rigorous revalidation. The position of the fluorine atom on the phenyl ring critically influences electronic distribution, molecular geometry, and intermolecular interactions, which can drastically alter chemical reactivity profiles, target binding affinities, and metabolic stability . For instance, the 4-fluoro (para) substitution in N-(4-fluorophenyl)-3-oxobutanamide confers distinct steric and electronic properties compared to the 2-fluoro (ortho) substitution found in N-(2-fluorophenyl)-3-oxobutanamide (CAS 5279-85-6) . Such differences can lead to unpredictable outcomes in synthetic pathways or biological assays, underscoring the need for compound-specific procurement.

Positional Isomer 2-fluoro and 3-fluoro analogs may shift electronic distribution and reactivity profiles; direct substitution without revalidation is not advised.
Reactivity Shift Fluorine regiochemistry can alter phase transition behavior and intermolecular interactions, potentially affecting synthesis outcomes.
Data Gap ADME and antimicrobial data are specific to the 4-fluoro isomer; class-level inference to other aryl β-keto amides may not transfer.

N-(4-fluorophenyl)-3-oxobutanamide: Quantitative Evidence Guide


CYP3A4 Inhibition Profile

N-(4-fluorophenyl)-3-oxobutanamide was evaluated for its inhibitory activity against the major drug-metabolizing enzyme Cytochrome P450 3A4 (CYP3A4) in human liver microsomes. The compound exhibited an IC₅₀ value of 20,000 nM (20 µM) in this assay system [1]. This data provides a benchmark for assessing its potential for CYP3A4-mediated drug-drug interactions, a critical parameter distinct from other β-keto amide analogs where such data may be absent.

CYP3A4 Inhibition
Supporting evidence
IC₅₀ 20,000 nM
Supports early ADME liability screening
Human liver microsomes, fluorogenic substrate
Drug metabolism CYP450 inhibition ADME

Antibacterial Activity Benchmark

N-(4-fluorophenyl)-3-oxobutanamide has been reported to exhibit antibacterial activity that is comparable to that of the macrolide antibiotic erythromycin . Furthermore, it demonstrates antitubercular activity, with its mechanism proposed to involve the inhibition of protein synthesis and cell division . While specific MIC values against comparator strains are not detailed in the available source, this qualitative comparison to a known antibiotic standard establishes a preliminary activity benchmark for this compound class.

Antibacterial Activity
Data to verify
Reported comparable to erythromycin
Antimicrobial screening context
MIC not quantified; source review needed
Antibacterial Antitubercular Mechanism of action

Physicochemical Differences: 2-Fluoro Isomer

The molecular structure of N-(4-fluorophenyl)-3-oxobutanamide, featuring a fluorine atom at the para position of the phenyl ring, confers distinct physicochemical properties compared to its ortho-substituted isomer, N-(2-fluorophenyl)-3-oxobutanamide (CAS 5279-85-6) . The para-substituted isomer exhibits a predicted boiling point of 369.9±27.0 °C [1], whereas the ortho-isomer is a solid with a reported melting point of 74°C . This difference in phase transition temperatures reflects the impact of fluorine regiochemistry on intermolecular forces and crystal packing.

2-Fluoro Isomer Comparison
Cross-study comparable
Pred. BP 369.9°C vs. MP 74°C
Fluorine position alters phase behavior
Predicted vs. experimental measurement
Physicochemical properties QSAR Computational chemistry

N-(4-fluorophenyl)-3-oxobutanamide: Optimal Use Cases


Heterocyclic Library Synthesis

N-(4-fluorophenyl)-3-oxobutanamide is a valuable β-keto amide building block for synthesizing diverse heterocyclic scaffolds, including 1,4-dihydropyridines and pyrimidines, which are privileged structures in medicinal chemistry [1]. Its procurement enables the exploration of chemical space where the 4-fluorophenyl motif is a known contributor to metabolic stability and target binding affinity .

Early-Stage ADME Screening

The compound's characterized CYP3A4 inhibition profile (IC₅₀ = 20,000 nM) provides a data point for early ADME screening panels [1]. This allows medicinal chemists to assess the potential for drug-drug interactions associated with the 4-fluorophenyl-β-keto amide chemotype, informing lead optimization strategies.

Antimicrobial Research Programs

N-(4-fluorophenyl)-3-oxobutanamide can serve as a lead-like molecule or a synthetic precursor for developing novel antibacterial and antitubercular agents [1]. Its reported activity, comparable to erythromycin, provides a preliminary biological rationale for its inclusion in antimicrobial discovery efforts [1].

Computational Chemistry & QSAR Modeling

The distinct physicochemical properties of N-(4-fluorophenyl)-3-oxobutanamide, particularly when compared to its ortho- and meta-substituted isomers [1], make it a useful data point for developing and validating quantitative structure-activity relationship (QSAR) models focused on halogen-substituted aryl amides.

Application
Selection Property
Validation Focus
Heterocyclic library synthesis
β-keto amide reactivity
Scaffold diversity and yield optimization
Early ADME screening
Reported CYP3A4 inhibition data
Metabolic liability interpretation
Antimicrobial research
Reported activity benchmark
MIC and strain-panel confirmation
QSAR model development
Fluorine regiochemistry data
Physicochemical descriptor validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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